molecular formula C9H16Cl2N2O B1382103 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride CAS No. 1795274-98-4

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride

Cat. No.: B1382103
CAS No.: 1795274-98-4
M. Wt: 239.14 g/mol
InChI Key: PLEOESQXHRGCDQ-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N2O. It is a derivative of pyridine and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 3-pyridinemethanol with 3-aminopropanol in the presence of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction may produce pyridine alcohols .

Scientific Research Applications

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(pyridin-2-ylmethyl)propan-1-ol
  • 3-Amino-2-(pyridin-4-ylmethyl)propan-1-ol
  • 3-Amino-2-(pyridin-3-ylmethyl)butan-1-ol

Uniqueness

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride, identified by its CAS number 1795274-98-4, is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. Its molecular formula is C₈H₁₄Cl₂N₂O, with a molecular weight of 239.14 g/mol. This compound features a propanol backbone, an amino group, and a pyridine moiety, contributing to its diverse applications in chemistry and biology.

The precise mechanism of action for this compound remains largely uncharacterized due to limited research. However, preliminary findings suggest that it may interact with specific biological molecules, particularly in the central nervous system. The presence of amino and hydroxyl groups allows the compound to engage in hydrogen bonding with enzymes and receptors, potentially modulating their activity.

Potential Applications

Pharmacological Research : The compound has been noted for its potential pharmacological applications. It could serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving neurotransmission and enzymatic activity.

Enzyme Interactions : Initial studies indicate that this compound may influence enzyme mechanisms and protein-ligand interactions. Its structural properties make it a candidate for further exploration in enzyme inhibition studies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Properties
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochlorideStructureSimilar amino group; potential for similar interactions
3-(Pyridin-2-yl)propan-1-olStructureDifferent pyridine substitution; varied biological activity
3-Amino-2-(pyridin-4-ylmethyl)propan-1-olStructureUnique substitution pattern; potential for different receptor interactions

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related studies on similar pyridine derivatives have shown promising results in terms of antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds with similar structural features have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
  • Neuropharmacological Studies : Research on related compounds has indicated potential neuroprotective effects, suggesting that further exploration of this compound could yield insights into its role in neurological disorders .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. One common synthetic route includes:

  • Formation of Intermediate : Reacting 3-pyridinecarboxaldehyde with nitromethane to produce an intermediate.
  • Reduction : Utilizing hydrogen gas in the presence of a palladium catalyst to reduce the nitro group.
  • Final Salt Formation : Adding hydrochloric acid to yield the dihydrochloride salt.

This synthetic pathway allows for the production of high-purity compounds suitable for research applications.

Properties

IUPAC Name

2-(aminomethyl)-3-pyridin-3-ylpropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-5-9(7-12)4-8-2-1-3-11-6-8;;/h1-3,6,9,12H,4-5,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEOESQXHRGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 2
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 3
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 4
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 5
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride
Reactant of Route 6
3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride

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